molecular formula C12H23NO4 B6145340 2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid CAS No. 1259397-10-8

2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid

Cat. No.: B6145340
CAS No.: 1259397-10-8
M. Wt: 245.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(tert-butoxy)carbonylamino}acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino acid. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, such as pentylamine, is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C) to prevent side reactions.

    Formation of the Amino Acid: The protected amine is then reacted with bromoacetic acid or its derivatives in the presence of a base like sodium hydroxide. This step involves nucleophilic substitution to form the desired amino acid derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-{(tert-butoxy)carbonylamino}acetic acid.

Industrial Production Methods

In an industrial setting, the production of 2-{(tert-butoxy)carbonylamino}acetic acid may involve continuous flow processes and automated systems to ensure high yield and purity. The use of large-scale reactors and efficient purification methods like high-performance liquid chromatography (HPLC) can enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{(tert-butoxy)carbonylamino}acetic acid can undergo various chemical reactions, including:

    Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present in the molecule.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.

    Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.

    Sodium Hydroxide: Used in the formation of the amino acid derivative.

Major Products Formed

    Free Amino Acid: Formed after deprotection of the tert-butoxycarbonyl group.

    Peptides: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

2-{(tert-butoxy)carbonylamino}acetic acid has several scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Utilized in the development of pharmaceutical compounds and drug candidates.

    Bioconjugation: Employed in the conjugation of biomolecules for various biological studies.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}acetic acid primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    2-{(tert-butoxy)carbonylamino}acetic acid: Similar structure with a methyl group instead of a pentyl group.

    2-{(tert-butoxy)carbonylamino}acetic acid: Similar structure with an ethyl group instead of a pentyl group.

    2-{(tert-butoxy)carbonylamino}acetic acid: Similar structure with a propyl group instead of a pentyl group.

Uniqueness

2-{(tert-butoxy)carbonylamino}acetic acid is unique due to the presence of the pentyl group, which can influence its reactivity and interactions in chemical reactions. The length and hydrophobicity of the pentyl group can affect the compound’s solubility and its behavior in biological systems.

Properties

CAS No.

1259397-10-8

Molecular Formula

C12H23NO4

Molecular Weight

245.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.